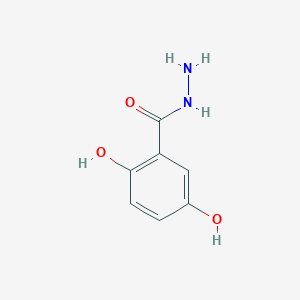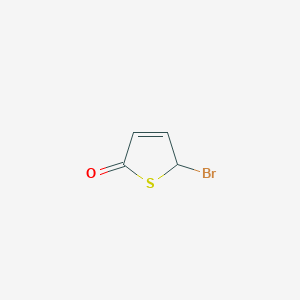
Indolin-5-amine
Overview
Description
Indolin-5-amine is a chemical compound with a molecular formula of C8H9N2. It is a heterocyclic organic compound that contains an indole ring and an amino group. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Scientific Research Applications
Anti-Proliferative Activity in Cancer Research : Biphenyl derived 5-substituted-indolin-2-one derivatives have shown potent anti-proliferative activity against a panel of 60 human cancer cell lines. This suggests their potential use in cancer treatment (Meti et al., 2017).
Intermediate for Pharmacologically Active Compounds : (2,3-Dihydro-1H-indol-5-ylmethyl)amine, synthesized from specific indolin-5-amine derivatives, serves as an intermediate for disubstituted methanamines, which may possess valuable pharmacological properties (Ogurtsov & Rakitin, 2021).
Porphyrin Conjugates Synthesis : this compound derivatives have been used in the synthesis of porphyrin indolin-2-one conjugates through palladium-catalyzed amination reactions. These compounds are significant for their potential applications in biomedicine (Menezes et al., 2012).
Anticonvulsant Agents : Certain this compound derivatives have shown promising results as anticonvulsant agents. Their synthesis and biological evaluation indicate their potential in treating seizures and related conditions (Nikalje et al., 2015).
Asymmetric Alkylation in Drug Development : Indole structures, which include this compound, are recognized as significant in drug development. Asymmetric alkylation of indoles has been a focus for constructing biomedically relevant molecules (Austin & MacMillan, 2002).
Neurochemical Research : Research on indole metabolism in the brain, including derivatives of this compound, has contributed significantly to understanding brain function and the impact of psychotherapeutic agents (Ashcroft et al., 1965).
Serotonin Receptor Research : Indolealkylamines, closely related to this compound, act on serotonin receptors and have been studied for their effects on the central nervous system. They are considered for developing treatments for various disorders like schizophrenia and depression (Zulfiker et al., 2016).
Safety and Hazards
Future Directions
Research on indole derivatives, including indolin-5-amine, is ongoing due to their significant biological activities and potential applications in pharmaceuticals and medicinal industries . Future research may focus on developing novel methods for the synthesis of indole derivatives and exploring their biological activities .
Mechanism of Action
Target of Action
Indolin-5-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins that play crucial roles in various biological processes.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological processes associated with those targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Pharmacokinetics
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (eg, the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This could potentially influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
properties
IUPAC Name |
2,3-dihydro-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309309 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15918-80-6 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



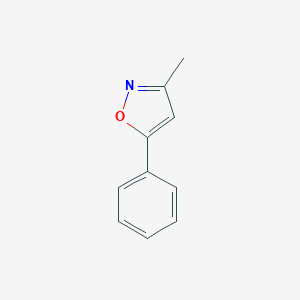
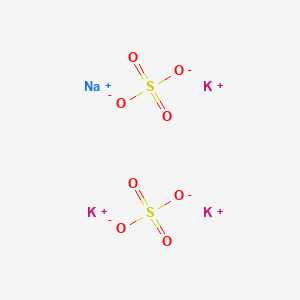
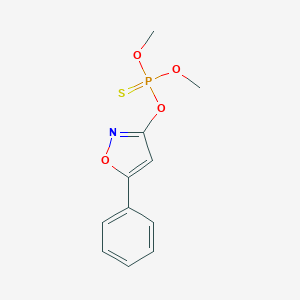
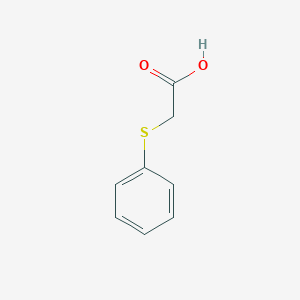



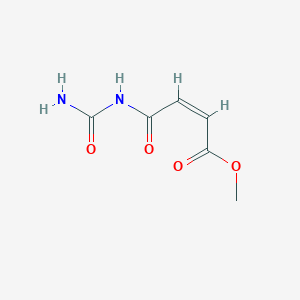
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)



